molecular formula C14H13N3S B13843648 5-(2-Naphthalen-1-ylethyl)-1,3,4-thiadiazol-2-amine

5-(2-Naphthalen-1-ylethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13843648
M. Wt: 255.34 g/mol
InChI Key: IZBOOBRENYHUDK-UHFFFAOYSA-N
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Description

5-(2-Naphthalen-1-ylethyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a naphthalene moiety, which is a polycyclic aromatic hydrocarbon, attached to the thiadiazole ring via an ethyl linker.

Preparation Methods

The synthesis of 5-(2-Naphthalen-1-ylethyl)-1,3,4-thiadiazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-naphthylacetic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

5-(2-Naphthalen-1-ylethyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the thiadiazole ring to its dihydro form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(2-Naphthalen-1-ylethyl)-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Naphthalen-1-ylethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

5-(2-Naphthalen-1-ylethyl)-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H13N3S

Molecular Weight

255.34 g/mol

IUPAC Name

5-(2-naphthalen-1-ylethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H13N3S/c15-14-17-16-13(18-14)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H2,15,17)

InChI Key

IZBOOBRENYHUDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCC3=NN=C(S3)N

Origin of Product

United States

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